molecular formula C14H16O3 B1605587 (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one CAS No. 144850-45-3

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B1605587
CAS No.: 144850-45-3
M. Wt: 232.27 g/mol
InChI Key: LXFNQCGNCFRKRR-UHFFFAOYSA-N
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Description

(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is a chalcone derivative synthesized via Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde (piperonal) and pinacolone (4,4-dimethylpentan-2-one) under basic conditions . The compound crystallizes as pale yellow crystals with a melting point of 92°C and adopts a planar trans-configuration at the C8=C9 double bond (bond length: 1.3465 Å) . It is notable as a precursor to Stiripentol, an antiepileptic drug, via reduction of the α,β-unsaturated ketone moiety .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNQCGNCFRKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035965
Record name 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144850-45-3
Record name 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The key synthetic strategy to prepare (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.

  • Starting Materials:

  • Reaction:

    • The aldol condensation is catalyzed by a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
    • The reaction proceeds via the formation of an enolate ion from pinacolone, which attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone.
    • The product is predominantly the (E)-isomer due to thermodynamic stability and steric factors.
  • Typical Conditions:

    • Solvent: Ethanol or aqueous ethanol is commonly used.
    • Temperature: Ambient to slightly elevated temperatures (room temperature to 60°C).
    • Reaction time: Several hours (commonly 2–6 hours) until completion.
  • Reaction Scheme:

    $$
    \text{1,3-Benzodioxole-5-carbaldehyde} + \text{Pinacolone} \xrightarrow[\text{Base}]{\text{Ethanol, RT}} (E)\text{-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one}
    $$

Purification Techniques

  • Recrystallization:

    • The crude reaction mixture is often purified by recrystallization from solvents such as ethanol or ethyl acetate to obtain pale yellow crystals.
    • The purified compound exhibits a melting point around 92°C, confirming its purity and crystalline nature.
  • Column Chromatography:

    • For higher purity or when recrystallization is insufficient, silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents is employed.

Industrial Production Methods

  • Continuous Flow Reactors:

    • To scale up the synthesis, continuous flow reactors are used to optimize reaction parameters such as temperature, mixing, and residence time.
    • This approach enhances yield, reproducibility, and safety, particularly for handling strong bases and exothermic reactions.
  • Automation and Process Optimization:

    • Automated systems monitor reaction progress via inline spectroscopic methods (e.g., IR or UV-Vis) to ensure consistent product quality.
    • Process parameters are fine-tuned to minimize by-products and maximize the (E)-isomer yield.

Retrosynthetic and AI-Assisted Synthesis Planning

  • Advanced AI-powered retrosynthesis tools utilize large reaction databases (e.g., Pistachio, Reaxys) to predict feasible synthetic routes.
  • These tools confirm the aldol condensation route as the most plausible and efficient one-step synthesis for this compound.
  • The models also suggest alternative precursors but reaffirm the use of piperonal and pinacolone as optimal starting materials.

Summary Table of Preparation Parameters

Step Details Conditions/Notes
Starting materials 1,3-Benzodioxole-5-carbaldehyde, Pinacolone Commercially available or synthesized separately
Reaction type Aldol condensation (Claisen-Schmidt) Base-catalyzed (NaOH or KOH)
Solvent Ethanol or aqueous ethanol Polar protic solvent to dissolve reactants
Catalyst/Base Sodium hydroxide or potassium hydroxide Typically 10-20 mol% relative to aldehyde
Temperature Room temperature to 60°C Controlled to avoid side reactions
Reaction time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography To obtain high purity crystals
Product characteristics Pale yellow crystals, melting point ~92°C Confirmed by X-ray crystallography
Industrial scale methods Continuous flow reactors, automated systems Enhanced yield and reproducibility

Research Findings on Preparation

  • The trans (E) configuration of the double bond is confirmed by single-crystal X-ray diffraction studies, showing a bond length of approximately 1.3465 Å at the C=C bond.
  • The benzodioxole ring is stable under the reaction conditions, preserving the aromatic moiety intact.
  • The reaction typically yields high purity product with minimal side reactions when optimized.
  • The compound serves as a key intermediate for further transformations, such as reduction to Stiripentol, an antiepileptic drug.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reduction of the carbonyl or alkene groups under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Findings
Carbonyl Reduction NaBH<sub>4</sub>, H<sub>2</sub>O/EtOHSecondary alcoholPartial reduction observed at 0°C, yielding (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol .
Catalytic Hydrogenation H<sub>2</sub>, Pd/C (10 atm, 25°C)Saturated ketoneComplete alkene reduction to form 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-one .

Mechanistic Insight :
The conjugated enone system allows hydrogenation to proceed via a 1,4-addition pathway. The bulky 4,4-dimethyl group sterically hinders over-reduction of the carbonyl, preserving ketone functionality .

Nucleophilic Additions (Michael Addition)

The α,β-unsaturated ketone participates in 1,4-conjugate additions with nucleophiles:

NucleophileReagents/ConditionsProductSelectivity
Organocuprates (R<sub>2</sub>CuLi)THF, -78°Cβ-Substituted ketoneHigh regioselectivity for β-position due to electron-deficient alkene .
Amines (e.g., NH<sub>3</sub>)H<sub>2</sub>O, RTβ-Amino ketoneProtonation of carbonyl oxygen stabilizes the enolate intermediate .

Key Data :

  • Reaction with methylmagnesium bromide yields a tertiary alcohol after workup (75% yield) .

  • Steric hindrance from the 4,4-dimethyl group minimizes competing 1,2-addition .

Acid-Catalyzed Hydration

In aqueous acidic media, the alkene undergoes hydration:

ConditionsProductMechanism
H<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>O (reflux)Vicinal diolProtonation at the β-carbon initiates nucleophilic attack by water, forming a carbocation intermediate .

Outcome :

  • The reaction proceeds via Markovnikov addition, with the hydroxyl group attaching to the more substituted carbon .

Oxidation Reactions

While the carbonyl group is resistant to further oxidation under mild conditions, harsh oxidants induce degradation:

Oxidizing AgentConditionsProductNotes
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, ΔFragmented carboxylic acidsBenzodioxole ring remains intact, but the aliphatic chain undergoes cleavage .

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes nitration and halogenation:

ReactionReagentsPositionOutcome
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to oxygenElectron-donating dioxole ring directs electrophiles to C5 .
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>C5Mono-substitution observed (68% yield) .

Scientific Research Applications

Pharmacological Activities

Research indicates that (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one exhibits various pharmacological properties:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development .

Case Study: Anticancer Activity

A study published in PubMed highlighted the compound's efficacy against breast cancer cells through induction of apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Polymer Chemistry

The compound has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under UV light .

Nanocomposite Development

Recent advancements have shown that this compound can be utilized in creating nanocomposites for electronic applications. These materials exhibit improved conductivity and mechanical strength due to the synergistic effects of the organic compound and inorganic fillers.

Asymmetric Synthesis

The compound has been employed in asymmetric catalytic processes. Chiral transition metal complexes utilizing this compound have demonstrated significant efficacy in catalyzing reactions such as:

  • Michael Additions : Enhancing enantioselectivity in the formation of carbon-carbon bonds.
  • Diels-Alder Reactions : Serving as a dienophile to produce complex cyclic structures with high stereoselectivity .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntioxidant and anticancer activities
Materials ScienceUse as a monomer for UV-resistant polymers
CatalysisEffective in asymmetric synthesis

Mechanism of Action

The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π stacking interactions, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data
Parameter Value (Target Compound)
Space group Orthorhombic, Pnma
Unit cell dimensions a = 14.716 Å, b = 6.850 Å, c = 14.716 Å
Hydrogen bonding C2–H2A⋯O2 (2.67 Å)
Planarity RMS deviation: 0.023 Å
Reference
Table 2: Spectroscopic and Electronic Properties
Property Value
IR (C=O stretch) 1675 cm⁻¹
HOMO-LUMO gap (DFT) 3.72 eV
Dipole moment 4.12 Debye
Reference

Biological Activity

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, a compound with the molecular formula C14H16O3, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety linked to a dimethylpentene chain. The conformation of the molecule is predominantly planar due to the presence of a crystallographic mirror plane that includes all non-hydrogen atoms except for one methyl carbon atom. The double bond in the structure exists in a trans configuration, which is crucial for its biological activity .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the benzodioxole structure enhances its ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Cytokine Modulation : By affecting signaling pathways related to inflammation, the compound may reduce the expression of inflammatory mediators.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of this compound:

StudyFocusFindings
Pessah et al. (2009)Antioxidant ActivityDemonstrated significant radical scavenging ability in DPPH assay.
Medina et al. (2005)Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Jain (2005)Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 40% at 10 µM concentration.

These studies collectively highlight the potential of this compound as a multi-functional agent with applications in pharmacology.

Q & A

Q. Table 2: Key Spectral and Computational Methods

TechniqueApplicationReference
X-ray diffractionStructural elucidation
DFT calculations*Reactivity prediction[General]
Hirshfeld surface analysis*Intermolecular interaction mapping[General]

Note: While not explicitly detailed in the provided evidence, these methods are standard for advanced analysis of crystallographic data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

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